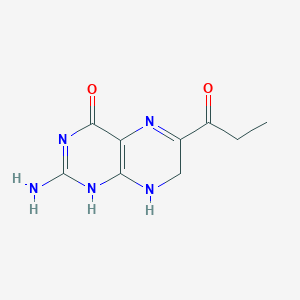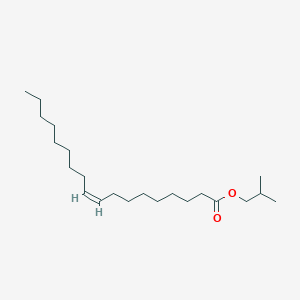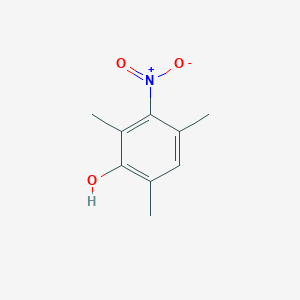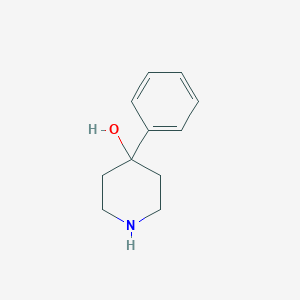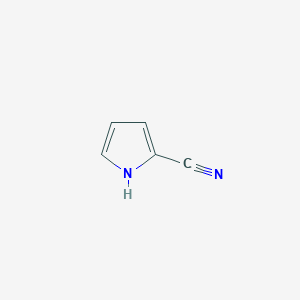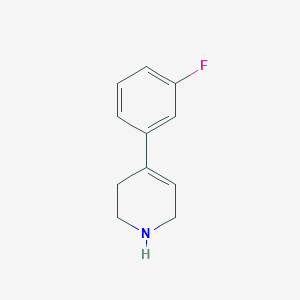
4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine
説明
4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine (3-F-4-THP) is a chemical compound that has attracted the attention of researchers due to its potential therapeutic applications. This compound belongs to the class of tetrahydropyridine derivatives, which have been found to exhibit various biological activities.
作用機序
The mechanism of action of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine involves its binding to dopamine D2 receptors in the brain. This binding leads to the activation of the receptor, which in turn stimulates the release of dopamine. Dopamine is a neurotransmitter that plays a key role in the regulation of movement, mood, and behavior. The activation of dopamine D2 receptors by 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine leads to an increase in dopamine release, which can improve the symptoms of Parkinson's disease.
生化学的および生理学的効果
The biochemical and physiological effects of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine have been investigated in various studies. One study found that 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine increased the release of dopamine in the striatum of rats, which is an area of the brain that is involved in the regulation of movement. Another study found that 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine exhibited anti-inflammatory activity by inhibiting the production of inflammatory cytokines in macrophages. In addition, 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells.
実験室実験の利点と制限
The advantages of using 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine in lab experiments include its high potency and selectivity for dopamine D2 receptors, which makes it a useful tool for investigating the role of dopamine in various biological processes. However, one limitation of using 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine is its potential toxicity, which requires careful handling and monitoring in lab experiments.
将来の方向性
There are several future directions for the research on 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine. One direction is the development of new drugs based on the structure of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine for the treatment of Parkinson's disease and other neurological disorders. Another direction is the investigation of the anti-inflammatory and anti-tumor activities of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine, which could lead to the development of new drugs for the treatment of cancer and other inflammatory diseases. Furthermore, the elucidation of the molecular mechanisms underlying the biological activities of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine could provide insights into the regulation of dopamine signaling and its role in various biological processes.
合成法
The synthesis of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. This reaction leads to the formation of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine as a yellow solid, which can be purified by recrystallization using ethanol. The purity of the compound can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学的研究の応用
The potential therapeutic applications of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine have been investigated in various scientific research studies. One of the main areas of research is the development of new drugs for the treatment of neurological disorders such as Parkinson's disease. 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine has been found to exhibit dopamine D2 receptor agonist activity, which is a promising target for the treatment of Parkinson's disease. In addition, 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine has been shown to possess anti-inflammatory and anti-tumor activities, which make it a potential candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.
特性
IUPAC Name |
4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-4,8,13H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCNYFXNNQYRJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464320 | |
| Record name | 4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine | |
CAS RN |
1978-60-5 | |
| Record name | 4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



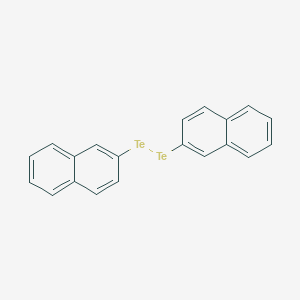


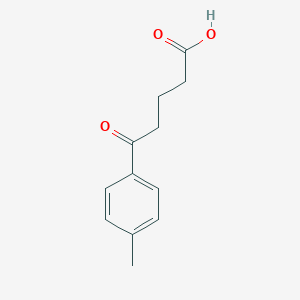
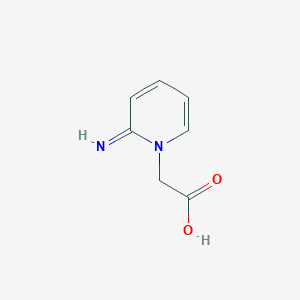
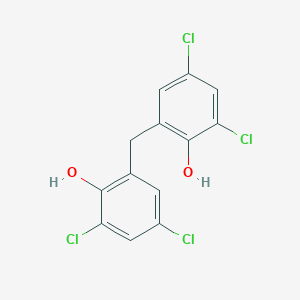
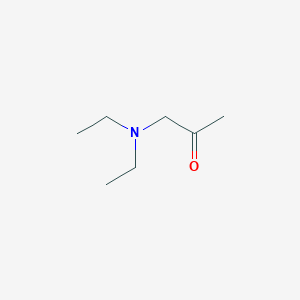
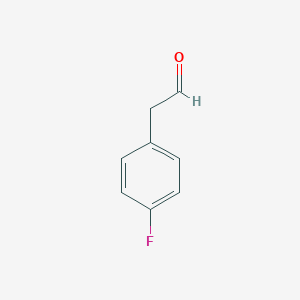
![(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)
